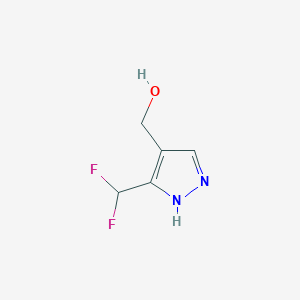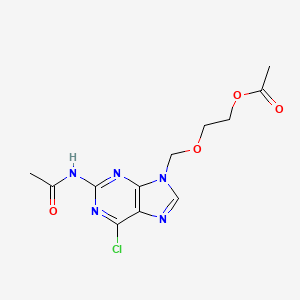
1-Methylazetidine-3-sulfonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methylazetidine-3-sulfonyl chloride is a chemical compound with the molecular formula C4H8ClNO2S It is a member of the azetidine family, which are four-membered nitrogen-containing heterocycles
准备方法
Synthetic Routes and Reaction Conditions: 1-Methylazetidine-3-sulfonyl chloride can be synthesized through several methods. One common approach involves the reaction of 1-methylazetidine with chlorosulfonic acid. The reaction typically occurs under controlled conditions to ensure the selective formation of the sulfonyl chloride group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of microchannel reactors has been explored for similar compounds, which allows for precise control over reaction parameters and enhances safety .
化学反应分析
Types of Reactions: 1-Methylazetidine-3-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Ring-Opening Reactions: The strained four-membered ring of azetidines makes them susceptible to ring-opening reactions, which can be catalyzed by acids or bases.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Catalysts: Acidic or basic catalysts are often employed to facilitate ring-opening reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield sulfonamide derivatives, while ring-opening reactions can produce linear or branched amines .
科学研究应用
1-Methylazetidine-3-sulfonyl chloride has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry:
作用机制
The mechanism of action of 1-methylazetidine-3-sulfonyl chloride involves its reactivity towards nucleophiles and its ability to undergo ring-opening reactions. The sulfonyl chloride group is highly reactive, making it a useful intermediate in various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the derivatives formed .
相似化合物的比较
Aziridines: These are three-membered nitrogen-containing rings that share similar reactivity with azetidines but have different ring strain and reactivity profiles.
Other Azetidines: Compounds such as 1,3,3-trimethylazetidine and 3-chloroazetidine have been studied for their unique reactivity and applications.
Uniqueness: 1-Methylazetidine-3-sulfonyl chloride is unique due to its specific functional groups and the balance of ring strain and reactivity.
属性
分子式 |
C4H8ClNO2S |
|---|---|
分子量 |
169.63 g/mol |
IUPAC 名称 |
1-methylazetidine-3-sulfonyl chloride |
InChI |
InChI=1S/C4H8ClNO2S/c1-6-2-4(3-6)9(5,7)8/h4H,2-3H2,1H3 |
InChI 键 |
VVIMYAWTFZOMKS-UHFFFAOYSA-N |
规范 SMILES |
CN1CC(C1)S(=O)(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4'-Isopropyl-[1,1'-biphenyl]-2-amine](/img/structure/B13348153.png)
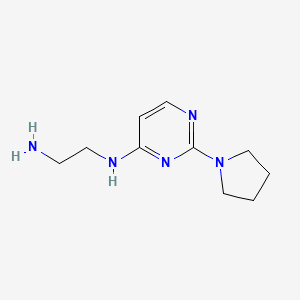
![rel-1-((1R,2S,4R)-Bicyclo[2.2.1]hept-5-en-2-yl)-1-oxo-5,8,11-trioxa-2-azatridecan-13-oic acid](/img/structure/B13348157.png)
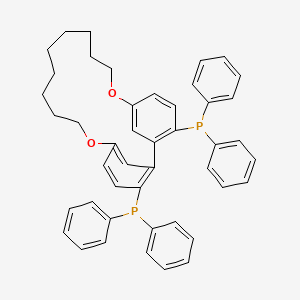
![tert-Butyl 4-(4-chlorothieno[3,2-d]pyrimidin-6-yl)piperidine-1-carboxylate](/img/structure/B13348179.png)
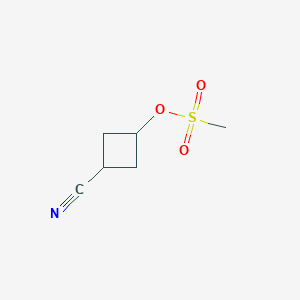

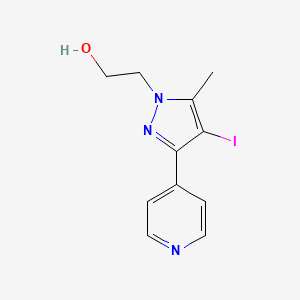
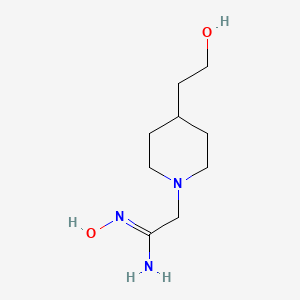
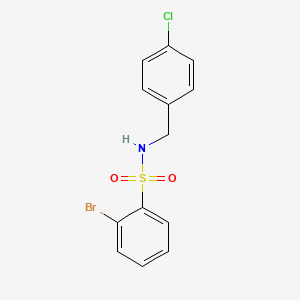
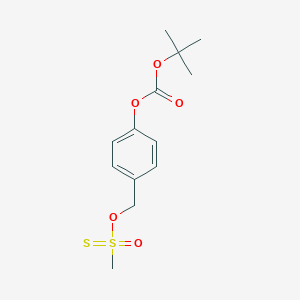
![5-amino-1-(3-chlorophenyl)-3a,7a-dihydropyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B13348220.png)
